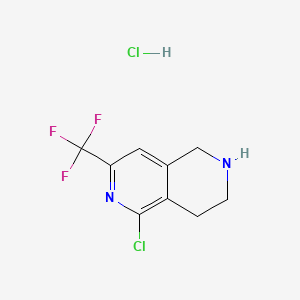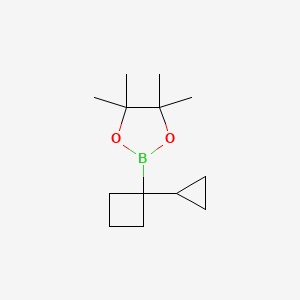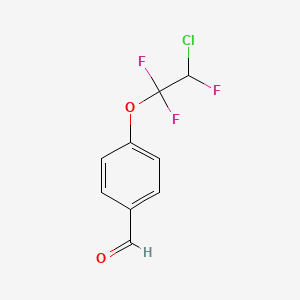![molecular formula C5H4BF3O2S B13572884 [2-(Trifluoromethyl)thiophen-3-yl]boronic acid](/img/structure/B13572884.png)
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)thiophen-3-yl]boronic acid: is an organoboron compound that features a thiophene ring substituted with a trifluoromethyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Trifluoromethyl)thiophen-3-yl]boronic acid typically involves the borylation of a suitable precursor. One common method is the Miyaura borylation reaction, where a halogenated thiophene derivative reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium complex (e.g., Pd(PPh3)4)
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: Room temperature to 80°C
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the most prominent reaction involving [2-(Trifluoromethyl)thiophen-3-yl]boronic acid. It couples with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol.
Reduction: The trifluoromethyl group can undergo reduction under specific conditions to form a methyl group.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Major Products:
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Alcohols: Formed from oxidation of the boronic acid group.
Methyl-Substituted Thiophenes: Formed from reduction of the trifluoromethyl group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Catalysis: Acts as a reagent in various catalytic processes, including cross-coupling reactions.
Biology:
Drug Discovery: Potential use in the development of pharmaceuticals due to its unique structural features.
Medicine:
Diagnostic Agents: Can be used in the synthesis of compounds for medical imaging and diagnostics.
Industry:
Materials Science: Utilized in the development of advanced materials, such as polymers and electronic components.
Comparison with Similar Compounds
Similar Compounds:
Thiophene-2-boronic acid: Lacks the trifluoromethyl group, making it less electron-withdrawing.
3-(Trifluoromethyl)phenylboronic acid: Contains a phenyl ring instead of a thiophene ring.
4-(Trifluoromethyl)phenylboronic acid: Similar to 3-(Trifluoromethyl)phenylboronic acid but with the trifluoromethyl group in a different position.
Uniqueness:
Electron-Withdrawing Effect: The trifluoromethyl group significantly increases the electron-withdrawing nature of the compound, enhancing its reactivity in certain reactions.
Thiophene Ring: The presence of the thiophene ring imparts unique electronic properties compared to phenyl rings.
Properties
Molecular Formula |
C5H4BF3O2S |
|---|---|
Molecular Weight |
195.96 g/mol |
IUPAC Name |
[2-(trifluoromethyl)thiophen-3-yl]boronic acid |
InChI |
InChI=1S/C5H4BF3O2S/c7-5(8,9)4-3(6(10)11)1-2-12-4/h1-2,10-11H |
InChI Key |
XHVQDHCBDZZDRR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(SC=C1)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



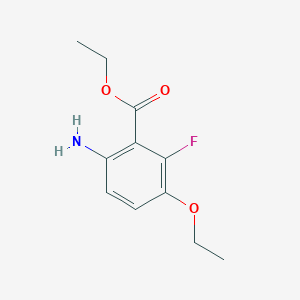

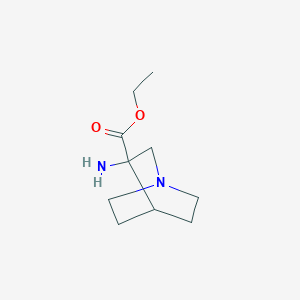
![1-[1-(1,2-Oxazol-3-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13572828.png)
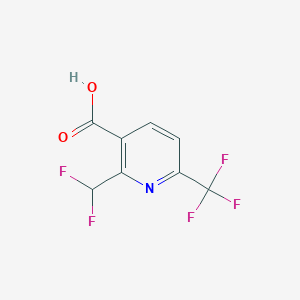
![(2R)-2-{[(2R)-2-aminopropanoyl]oxy}propanoicacidhydrochloride](/img/structure/B13572864.png)
![1-[4-Hydroxy-3-(methoxycarbonyl)phenyl]cyclopropane-1-carboxylicacid](/img/structure/B13572869.png)
![1-{8-Fluoroimidazo[1,2-a]pyridin-3-yl}methanaminedihydrochloride](/img/structure/B13572870.png)
